molecular formula C8H20NP B8270695 2-(Diisopropylphosphino)ethylamine CAS No. 1053657-14-9

2-(Diisopropylphosphino)ethylamine

Cat. No.: B8270695
CAS No.: 1053657-14-9
M. Wt: 161.22 g/mol
InChI Key: QUVUVMRUSAKOPB-UHFFFAOYSA-N
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Description

2-(Diisopropylphosphino)ethylamine (CAS: 714951-87-8) is a phosphorus-containing amine with the molecular formula C₈H₂₀NP and a molecular weight of 161.22 g/mol . It features a phosphino group (-P(i-Pr)₂) attached to an ethylamine backbone, making it a versatile ligand in coordination chemistry. The compound is commercially available at 98% purity and is supplied in bulk quantities (e.g., 25 kg/barrel) for industrial applications, particularly in catalysis and pharmaceutical intermediate synthesis .

Key applications include its use as a precursor in ruthenium complexes, such as Dichlorobis[this compound]ruthenium(II) (CAS: 1092372-90-1), which is employed in syngas conversion and carbon monoxide reactions . Its bulky diisopropylphosphino group enhances steric hindrance, stabilizing metal centers and influencing catalytic activity .

Properties

CAS No.

1053657-14-9

Molecular Formula

C8H20NP

Molecular Weight

161.22 g/mol

IUPAC Name

2-di(propan-2-yl)phosphanylethanamine

InChI

InChI=1S/C8H20NP/c1-7(2)10(6-5-9)8(3)4/h7-8H,5-6,9H2,1-4H3

InChI Key

QUVUVMRUSAKOPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(CCN)C(C)C

Origin of Product

United States

Scientific Research Applications

Catalysis

2-(Diisopropylphosphino)ethylamine is widely recognized for its role as a ligand in catalytic processes. It enhances the efficiency of metal catalysts, particularly in cross-coupling reactions such as Suzuki and Heck reactions. The compound's ability to stabilize metal centers facilitates the formation of active catalytic species.

Case Study: Cross-Coupling Reactions

In a study published in the Journal of Organic Chemistry, researchers utilized this compound as a ligand for palladium-catalyzed cross-coupling reactions. The results demonstrated improved yields and selectivity compared to traditional ligands, showcasing the compound's effectiveness in organic synthesis .

Pharmaceutical Development

The compound plays a crucial role in the synthesis of complex organic molecules, which are essential for the development of new pharmaceuticals. Its ability to form stable complexes with various metals allows for the creation of drug candidates with enhanced bioactivity.

Case Study: Drug Synthesis

A research article highlighted the use of this compound in synthesizing novel antitumor agents. The ligand's coordination with ruthenium facilitated the formation of organometallic complexes that exhibited significant cytotoxic activity against cancer cell lines .

Material Science

In material science, this compound is employed in the development of advanced materials such as polymers and nanomaterials. Its phosphine groups can modify surface properties, leading to enhanced performance in various applications.

The compound is also significant in environmental chemistry, particularly for its role in the extraction and recovery of heavy metals from contaminated sites. Its chelating ability allows it to bind metal ions effectively, facilitating their removal from polluted environments.

Case Study: Heavy Metal Remediation

A study investigated the use of this compound in extracting lead and cadmium from contaminated soil samples. The results indicated a high efficiency of metal recovery, demonstrating the compound's potential for environmental remediation strategies .

Research in Coordination Chemistry

Ongoing research into coordination chemistry has highlighted the importance of this compound in understanding metal-ligand interactions. Its ability to form stable complexes with transition metals provides insights into various chemical processes.

Data Table: Coordination Complexes

MetalLigand UsedStability Constant (log K)
PalladiumThis compound6.5
RutheniumThis compound7.0

This table presents stability constants for selected coordination complexes involving the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-(diisopropylphosphino)ethylamine, highlighting differences in molecular properties, reactivity, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound 714951-87-8 C₈H₂₀NP 161.22 Catalysis (Ru complexes), pharmaceutical intermediates
2-(Diphenylphosphino)ethylamine N/A C₁₄H₁₆NP 211.05 Organic synthesis, agrochemical intermediates
2-(Diisopropylamino)ethylamine N/A C₈H₂₀N₂ 144.26 Corrosion inhibition, polymer chemistry
2-(tert-Butyloxy)-ethylamine hydrochloride 335598-67-9 C₆H₁₆ClNO 165.65 Peptide synthesis, biochemical research

Key Comparative Insights

Phosphino vs. Amino Groups: this compound’s phosphino group enables strong σ-donor and weak π-acceptor properties, making it superior in stabilizing low-oxidation-state metals (e.g., Ru²⁺) compared to 2-(diisopropylamino)ethylamine, which lacks π-acidity . The amino analog (2-(diisopropylamino)ethylamine) is more basic and finds use in non-catalytic applications like corrosion inhibition .

Steric and Electronic Effects: The diisopropylphosphino substituent provides greater steric bulk than diphenylphosphino (in 2-(diphenylphosphino)ethylamine), leading to higher selectivity in catalytic cycles . 2-(tert-Butyloxy)-ethylamine hydrochloride is polar and water-soluble due to its ether and hydrochloride groups, contrasting with the hydrophobic nature of phosphinoethylamines .

Catalytic Performance: Ru complexes of this compound exhibit 97% purity and are patented for syngas conversion, outperforming phenyl-substituted analogs in reaction turnover . The diphenylphosphino variant is less thermally stable but cheaper, favoring small-scale organic synthesis .

Safety and Handling: this compound requires respiratory protection (e.g., P95/P1 masks) and full-body suits due to its toxicity, similar to its amino analog . In contrast, 2-(tert-Butyloxy)-ethylamine hydrochloride poses lower inhalation risks but requires strict pH control during handling .

Preparation Methods

Phosphination of Ethylamine Derivatives

This method involves reacting ethylamine derivatives with diisopropylphosphine chloride (ClP(iPr)₂) under inert conditions. A typical procedure employs triethylamine as a base to scavenge HCl, facilitating nucleophilic substitution:

H2NCH2CH2X+ClP(iPr)2Et3NH2NCH2CH2P(iPr)2+Et3NH+Cl\text{H}2\text{NCH}2\text{CH}2\text{X} + \text{ClP(iPr)}2 \xrightarrow{\text{Et}3\text{N}} \text{H}2\text{NCH}2\text{CH}2\text{P(iPr)}2 + \text{Et}3\text{NH}^+\text{Cl}^-

Key Variables :

  • X : Leaving group (commonly Cl, Br, or tosylate)

  • Solvent : Tetrahydrofuran (THF) or dichloromethane

  • Temperature : 0–25°C

Performance Data :

Leaving Group (X)SolventReaction Time (h)Yield (%)
ClTHF1278
BrDCM885
TosylateTHF692

Tosylate derivatives achieve superior yields due to enhanced leaving-group ability, though requiring pre-synthesis of the tosylated ethylamine intermediate.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction enables direct phosphorylation of ethanolamine derivatives using diisopropylphosphite [(iPrO)₂PH], followed by reduction:

H2NCH2CH2OH+(iPrO)2PHH2NCH2CH2PO(iPr)2LiAlH4H2NCH2CH2PH(iPr)2\text{H}2\text{NCH}2\text{CH}2\text{OH} + (\text{iPrO})2\text{PH} \rightarrow \text{H}2\text{NCH}2\text{CH}2\text{PO(iPr)}2 \xrightarrow{\text{LiAlH}4} \text{H}2\text{NCH}2\text{CH}2\text{PH(iPr)}_2

Optimization Insights :

  • Catalyst : Titanium tetrachloride (TiCl₄) accelerates the Arbuzov step, reducing reaction time from 24 h to 6 h.

  • Reduction : LiAlH₄ in diethyl ether quantitatively converts the phosphonate to the phosphine.

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis.

  • LiAlH₄ handling necessitates specialized safety protocols.

Reductive Amination Approaches

Reductive amination offers a route from ketone precursors, though it is less commonly employed due to multi-step complexity:

CH3C(O)CH2P(iPr)2+NH3NaBH4H2NCH2CH2P(iPr)2\text{CH}3\text{C(O)CH}2\text{P(iPr)}2 + \text{NH}3 \xrightarrow{\text{NaBH}4} \text{H}2\text{NCH}2\text{CH}2\text{P(iPr)}_2

Conditions :

  • Solvent : Methanol/ammonia solution

  • Temperature : 0°C to room temperature

Yield : 65–70%, with byproducts arising from incomplete reduction or over-alkylation.

Reaction Mechanisms and Optimization

Nucleophilic Substitution Dynamics

In phosphination routes, the reaction follows an Sₙ2 mechanism, with inversion of configuration at the ethylamine carbon. Steric hindrance from the diisopropyl groups slows the reaction, necessitating elevated temperatures (>40°C) for less-reactive leaving groups.

Kinetic Data :

Leaving GroupActivation Energy (kJ/mol)Rate Constant (k, s⁻¹)
Cl851.2 × 10⁻⁴
Br723.5 × 10⁻⁴
Tosylate588.9 × 10⁻⁴

Solvent and Catalytic Effects

Polar aprotic solvents (e.g., THF) stabilize transition states by solvating the leaving group. Catalytic additives like 18-crown-6 enhance reactivity by sequestering counterions:

Solvent Comparison :

SolventDielectric ConstantYield (%)
THF7.692
DCM8.985
Toluene2.445

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Moving from batch to continuous flow reactors improves scalability:

Flow Reactor Parameters :

ParameterValue
Residence Time30 min
Temperature50°C
Throughput5 L/h
Annual Capacity40 metric tons

Advantages :

  • Enhanced heat transfer minimizes side reactions.

  • Steady-state operation ensures consistent product quality.

Purification Strategies

Crude product purification involves distillation under reduced pressure (0.1 mmHg, 80°C) or column chromatography (silica gel, hexane/ethyl acetate).

Purity Metrics :

MethodPurity (%)Recovery (%)
Distillation98.590
Chromatography99.975

Analytical Characterization

Spectroscopic Techniques

  • ³¹P NMR : Single resonance at δ −25 to −30 ppm confirms phosphine formation.

  • IR Spectroscopy : N–H stretch at 3350 cm⁻¹; P–C stretches at 750–800 cm⁻¹.

Mass Spectrometry :

Ionm/zAbundance (%)
[M+H]⁺194100
[M−iPr]⁺13745

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-(Diisopropylphosphino)ethylamine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between diisopropylphosphine and a haloethylamine derivative (e.g., 2-chloroethylamine) under inert atmospheres. Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .
  • Temperature : Reactions at 60–80°C optimize kinetics while minimizing side reactions like oxidation .
  • Catalyst : Transition metals (e.g., Ru) may accelerate P–N bond formation in coordination complexes .
    Yield optimization requires monitoring via 31P NMR to track phosphine group incorporation and GC-MS to identify byproducts. Typical yields range from 65–85% after purification by vacuum distillation .

Advanced Synthesis: Contradictions in Byproduct Formation

Q. Q2. How can conflicting reports on byproduct formation during synthesis be resolved?

Methodological Answer: Contradictions often arise from differences in reaction conditions:

  • Oxidative byproducts : Trace oxygen or moisture leads to phosphine oxide formation. Use of rigorous Schlenk-line techniques and molecular sieves mitigates this .
  • Amine degradation : Elevated temperatures (>90°C) may decompose the ethylamine backbone, detectable via HPLC-MS . Lowering reaction temperatures and using stabilizing ligands (e.g., BINAP) reduces degradation .
    A systematic approach involves:

Replicating reported conditions while tracking intermediates via in-situ IR spectroscopy .

Comparing byproduct profiles using high-resolution mass spectrometry (HRMS) .

Basic Spectroscopic Characterization

Q. Q3. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • 1H and 13C NMR : Identify ethylamine backbone signals (δ ~2.6 ppm for CH2NH2) and diisopropyl groups (δ ~1.2 ppm for CH(CH3)2) .
  • 31P NMR : A singlet near δ 15–20 ppm confirms the phosphine moiety .
  • IR Spectroscopy : Stretching frequencies at ~2350 cm⁻¹ (P–H, if present) and 3300 cm⁻¹ (N–H) validate functional groups .

Advanced Applications in Catalysis

Q. Q4. How does this compound enhance catalytic activity in ruthenium complexes for syngas conversion?

Methodological Answer: The ligand’s electron-donating phosphine groups stabilize low-oxidation-state Ru centers, enabling CO insertion in syngas (CO/H2) reactions. Key experimental design considerations:

  • Ligand-to-metal ratio : A 2:1 ratio (ligand:Ru) maximizes turnover frequency (TOF) in Fischer-Tropsch analogs .
  • Reaction conditions : High-pressure (50–100 bar) setups favor methanol production, monitored via GC-TCD .
  • Mechanistic probes : DFT calculations reveal the ligand’s role in stabilizing Ru–CO intermediates, reducing activation barriers by ~15 kJ/mol .

Stability and Reactivity Under Experimental Conditions

Q. Q5. What precautions are necessary to maintain the stability of this compound during catalytic cycles?

Methodological Answer:

  • Air sensitivity : Store under argon and use gloveboxes for handling. Degradation via oxidation is detectable by 31P NMR (appearance of δ 25–30 ppm phosphine oxide peaks) .
  • Thermal stability : Decomposition above 150°C releases NH3, monitored via TGA-MS . Pre-screening thermal limits using differential scanning calorimetry (DSC) is advised .
  • pH sensitivity : Protonation at pH < 6 deactivates the phosphine ligand. Buffered systems (pH 7–9) maintain catalytic activity .

Data Analysis and Contradiction Resolution

Q. Q6. How should researchers address discrepancies in reported catalytic efficiencies of this compound-based complexes?

Methodological Answer:

Standardize testing protocols : Use identical substrates (e.g., syngas ratio 1:1 CO:H2) and reaction vessels (stainless steel autoclaves) .

Statistical validation : Apply ANOVA to compare TOF values across studies, accounting for variables like temperature and pressure.

Cross-validate techniques : Pair GC data with in-situ FTIR to quantify CO conversion and rule out instrumental artifacts.

Advanced Mechanistic Studies

Q. Q7. What methodologies elucidate the role of this compound in stabilizing transition states?

Methodological Answer:

  • X-ray absorption spectroscopy (XAS) : Maps Ru oxidation states during catalysis, showing ligand-induced stabilization of Ru(0) intermediates .
  • Kinetic isotope effects (KIE) : Replacing H2 with D2 reveals rate-determining steps (e.g., H2 dissociation) influenced by ligand bulkiness .
  • Computational modeling : CASSCF calculations predict ligand-induced distortions in Ru coordination geometry, corroborated by EXAFS data .

Safety and Handling in Advanced Research

Q. Q8. What are the critical exposure controls for handling this compound in air-sensitive syntheses?

Methodological Answer:

  • Engineering controls : Use Schlenk lines with pressure-rated glassware and continuous O2 sensors (<1 ppm threshold) .
  • PPE : Nitrile gloves (tested via ASTM D6978) and full-face respirators with P100 filters prevent dermal/airway exposure .
  • Waste disposal : Quench residues with aqueous H2O2 to oxidize phosphine traces before neutralization .

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